Ethyl (1E)-N-(2-amino-1-cyano-2-oxoethyl)ethanimidate
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Overview
Description
2-Cyano-2-(1-ethoxyethylideneamino)acetamide is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. This compound features both cyano and carbonyl functional groups, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(1-ethoxyethylideneamino)acetamide typically involves the reaction of ethyl cyanoacetate with appropriate amines under controlled conditions. One common method includes the direct treatment of ethyl cyanoacetate with amines without a solvent at room temperature . Another approach involves stirring the reactants without a solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
In industrial settings, the production of 2-Cyano-2-(1-ethoxyethylideneamino)acetamide may involve more scalable methods, such as continuous flow synthesis or batch processing with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(1-ethoxyethylideneamino)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups facilitate nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in reactions with 2-Cyano-2-(1-ethoxyethylideneamino)acetamide include aldehydes, ketones, and amines. Reaction conditions often involve mild heating and the use of catalysts such as triethylamine to promote the desired transformations .
Major Products Formed
The major products formed from reactions involving 2-Cyano-2-(1-ethoxyethylideneamino)acetamide are typically heterocyclic compounds, such as pyrazoles, pyridines, and thiazoles, which have significant biological and pharmacological activities .
Scientific Research Applications
2-Cyano-2-(1-ethoxyethylideneamino)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-2-(1-ethoxyethylideneamino)acetamide involves its ability to participate in nucleophilic addition and substitution reactions due to the presence of cyano and carbonyl groups. These functional groups act as electrophilic sites, allowing the compound to interact with various nucleophiles and form stable products . The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown promise in modulating specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the ethoxyethylidene group.
2-Cyano-N-(2-nitrophenyl)acetamide: A derivative with a nitrophenyl group, used in the synthesis of thiophene derivatives.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Utilized in the synthesis of thiazole, pyrazole, and pyridine derivatives.
Uniqueness
2-Cyano-2-(1-ethoxyethylideneamino)acetamide is unique due to its ethoxyethylidene group, which provides additional steric and electronic effects, enhancing its reactivity and the diversity of products that can be synthesized from it .
Properties
CAS No. |
34407-35-7 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl N-(2-amino-1-cyano-2-oxoethyl)ethanimidate |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-5(2)10-6(4-8)7(9)11/h6H,3H2,1-2H3,(H2,9,11) |
InChI Key |
YBWHETOEPXMQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(C#N)C(=O)N)C |
Origin of Product |
United States |
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